4-Methyl-5,5-diphenylcyclohex-2-en-1-one
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Overview
Description
4-Methyl-5,5-diphenylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. Cyclohexenones are α,β-unsaturated carbonyl compounds characterized by a carbonyl group at position-1 and a carbon-carbon double bond at position-2 of the cyclohexane ring. These compounds are significant intermediates in organic synthesis and are used in various chemical and life science industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one typically involves the reaction of 4-methylcyclohex-2-en-1-one with diphenylmethane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for cyclohexenones, including this compound, often involve catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,5-diphenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
4-Methyl-5,5-diphenylcyclohex-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, fragrances, and materials
Mechanism of Action
The mechanism of action of 4-Methyl-5,5-diphenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo tautomerization to form enol structures, which can further participate in various biochemical reactions. The enone functionality allows it to act as a Michael acceptor, facilitating nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenylcyclohex-2-en-1-one: Similar structure but lacks the methyl group at position-4.
5,5-Dimethylcyclohex-2-en-1-one: Similar structure but lacks the phenyl groups at position-5
Uniqueness
4-Methyl-5,5-diphenylcyclohex-2-en-1-one is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
103367-61-9 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-5,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-15-12-13-18(20)14-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3 |
InChI Key |
RWYFGSWQGPDOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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